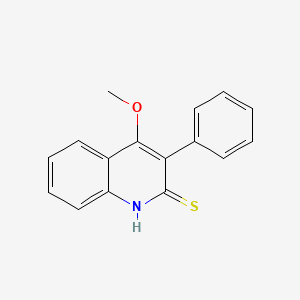

4-Methoxy-3-phenylquinoline-2(1H)-thione

Description

The Quinoline (B57606) Heterocyclic System as a Privileged Scaffold in Chemical Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and is widely regarded as a "privileged scaffold". nih.govjddtonline.info This designation stems from its recurring presence in a multitude of natural products, most notably the Cinchona alkaloids like quinine, and a vast array of synthetic molecules with significant pharmacological applications. jddtonline.infonih.gov The unique structural and electronic properties of the quinoline nucleus allow it to interact with a diverse range of biological targets, leading to a broad spectrum of activities. orientjchem.org

Quinoline derivatives have been extensively explored and have yielded compounds with antimalarial, antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgresearchgate.net Its aromatic, bicyclic nature provides a rigid framework that can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize biological activity and selectivity. nih.govmdpi.com The ability to synthesize a wide array of substituted quinolines has made this scaffold a focal point in drug discovery and medicinal chemistry for developing new therapeutic agents. jddtonline.infoorientjchem.org

Importance of the 2(1H)-Thione Moiety in Modulating Chemical and Biological Properties

The substitution of an oxygen atom with a sulfur atom to form a thione, specifically the 2(1H)-thione moiety in the quinoline ring, profoundly influences the molecule's chemical and biological characteristics. This thione-oxo replacement is a common strategy in medicinal chemistry to modulate a compound's activity. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, which alters the electronic distribution, hydrogen bonding capabilities, and metal-chelating properties of the molecule.

The presence of the C=S group in heterocyclic compounds like pyrimidine-2-thiones and pyridine-2(1H)-thiones has been linked to a variety of biological activities, including antiviral, antitumor, and anti-inflammatory effects. nih.govresearchgate.netnih.gov The thione moiety can act as a hydrogen bond acceptor and, in its tautomeric thiol form, as a hydrogen bond donor. This dual capacity, combined with its potential to coordinate with metal ions in metalloenzymes, provides additional modes of interaction with biological targets that are distinct from their oxygen-containing counterparts (quinolin-2-ones). ekb.egresearchgate.net This structural modification is a key tool for researchers aiming to enhance potency, alter selectivity, or overcome resistance mechanisms. nih.gov

Positioning 4-Methoxy-3-phenylquinoline-2(1H)-thione within Current Medicinal Chemistry Paradigms

The compound this compound is a molecule of significant interest as it combines the privileged quinoline scaffold with three key functional groups that are strategically important in medicinal chemistry.

The Quinoline Core : Provides the fundamental bicyclic aromatic structure known for its broad biological relevance. nih.gov

The 3-Phenyl Group : The introduction of an aryl substituent, such as the phenyl group at the C3-position, can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. mdpi.com This group can also engage in pi-stacking and hydrophobic interactions within protein binding sites, contributing to target affinity and selectivity. The relative orientation of this phenyl ring to the quinoline plane is a critical determinant of biological activity. cust.edu.tw

The 4-Methoxy Group : The methoxy (B1213986) group at the C4-position is an electron-donating group that can influence the electronic properties of the entire quinoline system. It can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological receptors. The presence of methoxy groups is a common feature in many bioactive molecules, often impacting metabolic stability and pharmacokinetic profiles. researchgate.net

The 2(1H)-Thione Moiety : As discussed, this group is crucial for modulating the compound's electronic and steric profile, offering different interaction possibilities compared to the more common quinolin-2-one analog. researchgate.netnih.gov

The specific combination of these substituents on the quinoline framework creates a unique chemical entity. The interplay between the electron-donating methoxy group, the sterically demanding phenyl group, and the reactive thione moiety makes this compound a compelling candidate for investigation in various drug discovery programs, particularly those targeting kinases, polymerases, or other enzymes where specific hydrophobic and hydrogen-bonding interactions are crucial for inhibition.

Overview of Research Trajectories for Quinoline-2(1H)-thione Derivatives

Research into quinoline-2(1H)-thione derivatives and related quinoline structures is actively pursuing several therapeutic avenues. The versatility of the quinoline scaffold allows for the development of compounds targeting a wide range of diseases. Current research trajectories are heavily focused on oncology, infectious diseases, and inflammatory conditions.

| Research Area | Therapeutic Target/Application | Rationale |

| Anticancer | Inhibition of kinases, topoisomerases, and tubulin polymerization; induction of apoptosis. noveltyjournals.comrsc.org | The planar quinoline structure allows for intercalation with DNA, while specific substituents can be designed to fit into the active sites of enzymes crucial for cancer cell proliferation. cust.edu.twnih.gov |

| Antimicrobial | Inhibition of bacterial DNA gyrase and fungal enzymes. | Quinoline derivatives, famously represented by fluoroquinolone antibiotics, are effective at disrupting essential bacterial processes. The thione moiety may offer new interactions to overcome resistance. |

| Antiviral | Inhibition of viral enzymes such as reverse transcriptase or protease. | The scaffold can be modified to mimic natural substrates or bind to allosteric sites on viral proteins. |

| Antioxidant | Scavenging of reactive oxygen species (ROS). ekb.eg | The heterocyclic system can be engineered to possess radical scavenging capabilities, which is relevant for treating diseases associated with oxidative stress. nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. | Derivatives can be designed to interfere with signaling pathways that lead to inflammation. |

The exploration of quinoline-2(1H)-thiones, including this compound, represents a strategic effort to generate novel chemical entities with improved efficacy, better safety profiles, and the potential to address unmet medical needs. The focus remains on synthesizing libraries of these compounds and evaluating them through high-throughput screening to identify lead candidates for further development. noveltyjournals.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

89080-84-2 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

4-methoxy-3-phenyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C16H13NOS/c1-18-15-12-9-5-6-10-13(12)17-16(19)14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19) |

InChI Key |

XFZBPNJCSZJCMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic Characterization and Elucidation of Molecular Structure for 4 Methoxy 3 Phenylquinoline 2 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 4-Methoxy-3-phenylquinoline-2(1H)-thione, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, provide a complete picture of its complex structure. The molecule exists predominantly in the thione tautomeric form rather than the thiol form, a common characteristic for similar heterocyclic systems in solution.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the methoxy (B1213986) group, the phenyl substituent, and the quinoline (B57606) core.

The protons of the methoxy group (4-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.8–4.1 ppm. In a closely related compound, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, this signal was observed at 4.03 ppm.

The aromatic protons of the quinoline ring and the 3-phenyl group resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic systems. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on the electronic environment and the proximity of neighboring protons, allowing for precise assignment. For instance, the proton at the C5 position is often the most deshielded of the benzo-protons due to its proximity to the heterocyclic ring.

A broad singlet corresponding to the N-H proton of the quinolinethione ring is typically observed further downfield, often above δ 10.0 ppm. For a similar compound, 4-methoxy-6-methyl-1H-quinolin-2-thione, this N-H proton signal was reported at δ 10.30 ppm. asianpubs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 10.0 | Broad Singlet |

| Aromatic (Quinoline & Phenyl) | 7.0 - 8.5 | Multiplets |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The most downfield signal in the spectrum is assigned to the thione carbon (C=S) at the C2 position. This carbon typically resonates in the range of δ 165–185 ppm. For a related thio-substituted quinoline, the thiocarbonyl carbon appeared at 166.0 ppm.

The carbon atom of the methoxy group (4-OCH₃) is expected in the upfield region, around δ 55–65 ppm. A similar structure showed this carbon at 61.5 ppm.

The various aromatic and quinoline ring carbons produce a cluster of signals in the δ 110–160 ppm range. The carbon attached to the methoxy group (C4) would appear significantly downfield due to the oxygen's deshielding effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (C2) | 165 - 185 |

| Aromatic & Quinoline | 110 - 160 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and quinoline ring systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of the Thione Moiety (C=S)

The identification of the C=S (thione) stretching vibration is a key indicator of the compound's structure. The C=S stretching band is known to appear over a broad range and can be coupled with other vibrations, such as C-N stretching. For cyclic thioamides, this absorption is often found in the fingerprint region. In related 4-methoxy-1H-quinolin-2-thiones, a band attributed to the N-C=S moiety has been observed in the wide range of 1563-700 cm⁻¹. asianpubs.org The presence of a distinct band in this region, coupled with the absence of a strong S-H stretching band (typically around 2550-2600 cm⁻¹), confirms the thione tautomer.

Analysis of Aromatic and Methoxy Group Vibrations

The IR spectrum also provides clear evidence for the aromatic systems and the methoxy group.

Aromatic Vibrations : The presence of the quinoline and phenyl rings gives rise to several characteristic bands. C-H stretching vibrations for aromatic protons are typically observed just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations appear as a series of sharp bands in the 1600–1450 cm⁻¹ region.

Methoxy Group Vibrations : The methoxy group is identified by its C-H stretching vibrations, which occur in the 2950–2850 cm⁻¹ range. asianpubs.org A strong, characteristic C-O-C stretching band is also expected, typically appearing around 1250 cm⁻¹. asianpubs.org

N-H Vibration : The N-H stretching vibration of the quinolinethione ring is expected as a band in the 3300-3000 cm⁻¹ region. asianpubs.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3000 |

| Aromatic C-H | Stretch | > 3000 |

| Methoxy C-H | Stretch | 2950 - 2850 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| N-C=S | Stretch / Bend | 1563 - 700 |

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature

Following an extensive search of scientific databases and literature, the specific experimental data required to detail the spectroscopic and crystallographic characterization of this compound could not be located. As a result, the requested article focusing on the Mass Spectrometry, X-ray Crystallography, and UV-Vis Spectroscopy of this specific compound cannot be generated at this time.

The inquiry requested a detailed analysis structured around the following points:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A comprehensive search for primary research articles, spectroscopic databases, and crystallographic repositories that have synthesized and characterized this compound did not yield the necessary data points for these sections. While information exists for structurally related compounds—such as quinolin-2-ones, quinolines lacking the C3-phenyl group, or other heterocyclic thiones—the strict requirement to focus solely on the title compound prevents the use of analogous data for this report.

Fulfilling the request for detailed data tables on bond lengths, bond angles, mass spectrometry fragments, and UV-Vis absorption maxima is contingent on the public availability of a scientific report detailing the empirical analysis of this molecule. At present, such a report could not be identified.

Therefore, a scientifically accurate and thorough article adhering to the specified outline cannot be constructed.

Computational and Theoretical Investigations of 4 Methoxy 3 Phenylquinoline 2 1h Thione and Its Analogues

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations have become an indispensable tool for understanding the electronic and geometric properties of molecules like 4-Methoxy-3-phenylquinoline-2(1H)-thione and its analogues. These computational methods provide deep insights into molecular structure, stability, and reactivity. nih.govnih.gov

Density Functional Theory (DFT) is a highly effective and widely used theoretical approach for investigating the structural, electronic, and optical properties of molecular systems. nih.govnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the Hartree-Fock method with DFT, offering a good balance between accuracy and computational cost for many organic molecules. nih.govnih.gov For instance, DFT calculations at the B3LYP/6–31 G'(d,p) level are commonly used for geometry optimization and property prediction in quinoline (B57606) derivatives. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Both DFT and ab initio methods, often employed with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to calculate the energetics and structures of different tautomers and conformers of quinoline-thione systems. nih.govnih.gov These theoretical calculations are typically performed using software packages like Gaussian 09. nih.govnih.gov

A crucial first step in any computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For complex molecules like substituted quinolines, which may have multiple rotatable bonds, conformational analysis is performed to identify the global minimum energy structure among various possible conformers. scielo.brscispace.com

These optimizations, often carried out using DFT methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), provide key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structures represent the most probable and stable state of the molecule, which is essential for the accurate prediction of other properties like spectroscopic data and molecular orbital energies. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwuxiapptec.com The distribution of these orbitals across the molecule provides insight into the most reactive sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity. scielo.brresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov Computational studies on quinoline derivatives use FMO analysis to calculate the HOMO-LUMO gap and predict global reactivity descriptors such as chemical hardness, softness, and electronegativity. rsc.orgresearchgate.net

| Compound (Analogue) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| 3-acetyl-4-hydroxyquinolin-2(1H)-one | -6.17 | -1.95 | 4.22 | researchgate.net |

| Compound 3 (a pyridine (B92270) derivative of quinolinone) | -6.125 | -3.342 | 2.783 | nih.gov |

| Compound 9 (a pyrido[2,3-d]pyrimidine (B1209978) derivative of quinolinone) | -6.791 | -2.796 | 3.995 | nih.gov |

This table presents calculated frontier molecular orbital energies and energy gaps for analogues of this compound, illustrating how substituent changes affect these electronic parameters. Data is derived from DFT calculations at the B3LYP/6-311++G(d,p) and B3LYP/6-311G(d,p) levels of theory. nih.govresearchgate.net

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding, often using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, can predict ¹H and ¹³C NMR chemical shifts. tsijournals.comnih.gov A strong correlation between the calculated and experimental chemical shifts confirms the proposed molecular structure. nih.govtsijournals.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated computationally. nih.gov These theoretical frequencies often show good agreement with experimental IR spectra, allowing for the assignment of specific vibrational modes to observed absorption bands. nih.govscispace.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) observed experimentally, helping to understand the electronic structure and photophysical properties of the compound. nih.govresearchgate.net

| Spectroscopic Data | Experimental Value | Calculated Value | Reference |

|---|---|---|---|

| ¹H NMR (δ, ppm) of a quinolinone analogue | |||

| NH | 11.85 | 11.23 | nih.gov |

| OH | 10.45 | 10.11 | nih.gov |

| IR (cm⁻¹) of a quinolinone analogue | |||

| OH | 3440 | 3510 | nih.gov |

| C=O | 1650 | 1665 | nih.gov |

This table shows a comparison of selected experimental and DFT-calculated spectroscopic data for a representative 4-hydroxy-1-methylquinolin-2(1H)-one analogue, demonstrating the predictive power of computational methods. nih.gov

Investigation of Tautomeric Equilibria in Quinoline-2(1H)-thiones

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a critical phenomenon in many heterocyclic systems, including quinoline-2(1H)-thiones. nih.gov Understanding the position of the tautomeric equilibrium is essential as different tautomers can exhibit distinct chemical and physical properties.

Quinoline-2(1H)-thiones can exist in a tautomeric equilibrium between the thione (lactam) form and the thiol (lactim) form. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the quinoline ring system, while the thiol form features a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the ring.

Computational studies, using methods like HF, B3LYP, and MP2, are employed to determine the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov For many related heterocyclic systems, such as 1,2,4-triazole-3-thiones and 2-mercaptopyridines, the thione form is found to be the predominant and more stable species in both the gas phase and in solution. nih.govresearchgate.netacs.org This preference is often attributed to factors like superior aromatic resonance stabilization in certain cyclic systems and the influence of polar solvents, which tend to favor the more polar thione tautomer. researchgate.netscispace.com X-ray crystallography studies on the parent compound, quinoline-2(1H)-thione, have confirmed that it crystallizes in the thione tautomeric form. nih.gov

Theoretical Assessment of Tautomeric Stability in Different Phases (Gas, Solution)

The phenomenon of tautomerism is a critical aspect of the chemical behavior of quinoline-2(1H)-thiones. These compounds can exist in two primary tautomeric forms: the thione (lactam) form and the thiol (lactim) form. The equilibrium between these two forms is influenced by the surrounding medium, such as the gas phase or different solvents, as well as by the nature of substituents on the quinoline ring.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. For quinoline-2(1H)-thione and its derivatives, crystallographic studies have shown that the thione tautomer is the predominant form in the solid state. nih.govresearchgate.net Theoretical calculations often corroborate these experimental findings.

In the gas phase, the thione form is generally found to be more stable than the thiol form. This stability is attributed to its intrinsic electronic structure. When moving to a solution phase, the polarity of the solvent plays a crucial role. In non-polar solvents, the relative stability often mirrors that of the gas phase. However, in polar solvents, the energy difference between the tautomers can change, although the thione form typically remains the more stable isomer. nih.gov For instance, studies on analogous 4-hydroxyquinoline (B1666331) systems show that the keto form is favored over the enol form, and this preference is maintained across different solvents. researchgate.net The stability of the thione/keto tautomer is a common feature in related heterocyclic systems. nih.govbeilstein-journals.org

The relative energies (ΔE) and Gibbs free energies (ΔG) are calculated to quantify this stability. A lower energy value indicates a more stable tautomer. The general order of stability observed in both gas and solution phases for similar quinolinone/thione systems is:

Thione form > Thiol form

This preference for the thione tautomer is a key factor in the compound's reactivity and interaction with biological targets.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. deeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uantwerpen.be

Negative Regions (Red to Yellow): These areas are characterized by high electron density and represent sites that are susceptible to electrophilic attack. In this compound, the most negative potential is typically localized around the sulfur atom of the C=S group and the oxygen atom of the methoxy (B1213986) group. These atoms, with their lone pairs of electrons, are the primary centers for nucleophilic behavior. researchgate.netresearchgate.net

Positive Regions (Blue): These areas correspond to low electron density or an excess of positive charge and are prone to nucleophilic attack. The most positive potential is generally found on the hydrogen atom attached to the nitrogen (the N-H proton), making it the primary site for deprotonation and a hydrogen bond donor. uantwerpen.be

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with the non-polar phenyl and quinoline rings.

The MEP map provides a clear visual representation of the molecule's reactivity. rsc.org For this compound, the map would indicate that electrophiles will preferentially interact with the sulfur and oxygen atoms, while nucleophiles will target the N-H proton. This information is invaluable for understanding intermolecular interactions, including drug-receptor binding. uantwerpen.bersc.org

Analysis of Reactivity Descriptors

Global Hardness, Softness, Electronegativity, and Electrophilicity Index

These quantum chemical parameters are defined based on the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (I ≈ -EHOMO, A ≈ -ELUMO) according to Koopman's theorem. ijarset.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. A higher electronegativity indicates a better ability to accept electrons. ijarset.com

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. arabjchem.org

Chemical Softness (S): Is the reciprocal of hardness (S = 1 / 2η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ijnc.ir

Electrophilicity Index (ω): Quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. nih.gov It is a measure of a molecule's ability to act as an electrophile and is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

Computational studies on quinoline derivatives provide values for these descriptors that help in comparing their reactivity. arabjchem.orgekb.egresearchgate.net

Below is a table with representative calculated reactivity descriptors for a quinoline analogue, illustrating the typical values obtained from DFT calculations.

| Descriptor | Formula | Value (eV) | Interpretation |

| EHOMO | - | -6.107 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -2.551 | Energy of the lowest unoccupied molecular orbital |

| Ionization Potential (I) | I ≈ -EHOMO | 6.107 | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | 2.551 | Energy released when an electron is added |

| Energy Gap (ΔE) | ΔE = I - A | 3.556 | Related to chemical reactivity and stability |

| Electronegativity (χ) | χ = (I+A)/2 | 4.329 | Ability to attract electrons |

| Chemical Hardness (η) | η = (I-A)/2 | 1.778 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1/(2η) | 0.281 | Measure of reactivity (inverse of hardness) |

| Electrophilicity Index (ω) | ω = μ²/2η | 5.265 | Global electrophilic nature of the molecule |

Note: The values in this table are illustrative and based on data for similar quinoline derivatives. Actual values for this compound would require specific DFT calculations.

These descriptors collectively provide a comprehensive profile of the molecule's reactivity. A relatively high hardness and a significant energy gap suggest good kinetic stability. The electrophilicity index helps in classifying the molecule's propensity to react with nucleophiles.

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 3 Phenylquinoline 2 1h Thione Analogues

Functionalization at the Thione Sulfur Atom (S-Alkylation and S-Acylation)

The thione group in 4-methoxy-3-phenylquinoline-2(1H)-thione is a key site for functionalization, readily undergoing reactions at the sulfur atom. This is primarily due to the soft nucleophilic character of the sulfur, making it susceptible to attack by various electrophiles.

S-Alkylation:

S-alkylation is a common and efficient method for derivatizing quinolinethiones. This reaction typically involves the treatment of the thione with an alkyl halide in the presence of a base. The base deprotonates the nitrogen of the quinolinone ring, forming a thiolate anion which then acts as a potent nucleophile, attacking the alkyl halide to form a new carbon-sulfur bond.

For instance, the S-alkylation of 8-methyl-4-sulfanylquinolin-2(1H)-one, a related quinolinethione, has been successfully achieved using alkyl iodides such as ethyl iodide and butyl iodide in the presence of a base catalyst. This reaction leads to the formation of the corresponding 4-alkylthio-8-methylquinolinones. mdpi.com An alternative approach involves the reaction of the corresponding 4-chloroquinolinone with an appropriate alkanethiol in the presence of a base like sodium ethoxide. mdpi.com These methods highlight the feasibility of introducing a variety of alkyl groups at the sulfur atom, allowing for the modulation of properties like lipophilicity and steric bulk.

Table 1: Examples of S-Alkylation Reactions on Quinolinethione Analogs

| Starting Material | Reagents | Product | Reference |

| 8-methyl-4-sulfanylquinolin-2(1H)-one | Ethyl iodide, Base | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| 8-methyl-4-sulfanylquinolin-2(1H)-one | Butyl iodide, Base | 4-(Butylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol, Sodium ethoxide | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |

S-Acylation:

S-acylation involves the introduction of an acyl group onto the sulfur atom of the thione. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. Protein S-acylation is a well-known post-translational modification where long-chain fatty acids are attached to cysteine residues via a thioester bond. nih.gov This biological process is catalyzed by a family of zinc finger DHHC domain-containing (zDHHC) proteins. nih.gov While not a direct synthetic example on the target molecule, this highlights the general reactivity of thio-groups towards acylation. In a synthetic context, the S-acylation of this compound would proceed via nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a thioester derivative. This modification can be used to introduce a variety of functional groups and can influence the compound's stability and biological interactions.

Modifications on the Quinoline (B57606) Core Nitrogen (N-Alkylation)

The nitrogen atom of the quinoline core in this compound can also be a target for derivatization, primarily through N-alkylation. This reaction introduces an alkyl group onto the nitrogen atom, converting the lactam (or thiolactam) structure into an N-substituted derivative.

The regioselectivity of N-alkylation in related heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of base and solvent. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported to favor N-1 alkylation in a variety of substituted indazoles. beilstein-journals.org This preference is attributed to both steric and electronic effects of the substituents on the indazole ring. beilstein-journals.org In the context of this compound, N-alkylation would likely proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

Recent advancements have also explored visible-light-induced N-alkylation of anilines with alcohols, a metal-free and environmentally friendly approach. nih.gov Such methodologies could potentially be adapted for the N-alkylation of the quinoline core, offering a milder alternative to traditional methods.

Table 2: Conditions Influencing Regioselectivity in N-Alkylation of Heterocycles

| Heterocycle | Reagents and Conditions | Predominant Isomer | Reference |

| Substituted Indazoles | NaH, Alkyl bromide, THF | N-1 | beilstein-journals.org |

| Substituted Indazoles | Mitsunobu conditions (n-pentanol) | N-2 | beilstein-journals.org |

Substituent Effects on the Quinoline Ring System

The reactivity of the quinoline ring system in this compound towards substitution reactions is significantly influenced by the existing substituents: the methoxy (B1213986) group at C4, the phenyl group at C3, and the thione group at C2. These groups direct incoming electrophiles or nucleophiles to specific positions on the benzene (B151609) portion of the quinoline ring.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the electron-donating methoxy group at C4 and the nitrogen atom in the quinoline ring play crucial roles in directing the position of substitution. For quinoline itself, nitration under acidic conditions (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com This is because the reaction proceeds on the protonated quinolinium ion, where the pyridine (B92270) ring is deactivated, and substitution occurs on the less deactivated benzene ring. stackexchange.com The presence of the methoxy group at the 4-position in the target molecule would further activate the benzene ring towards electrophilic attack, likely favoring substitution at the 5 and 7-positions.

Halogenation of quinoline derivatives can also be achieved. Metal-free methods for the C5-selective halogenation of 8-substituted quinolines using N-halosuccinimides (NCS, NBS, NIS) in water have been developed. rsc.org Another approach for the regioselective remote C-H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as the halogen source. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring are facilitated by the presence of electron-withdrawing groups and a good leaving group. In the case of 4-chloroquinolines, the chlorine atom at the C4 position is susceptible to displacement by various nucleophiles. researchgate.net For instance, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue undergo nucleophilic substitution at the 4-position with nucleophiles such as thiols, hydrazines, azides, and amines. mdpi.com The reactivity of 4-chloroquinolines in these reactions can be influenced by acid or base catalysis and the nature of other substituents on the quinoline ring. researchgate.net In the context of this compound, a precursor with a leaving group at a suitable position on the quinoline ring would be required to perform SNAr reactions.

Cross-Coupling Reactions for Arylation/Alkylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used to modify heterocyclic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. It is a versatile method for introducing aryl or vinyl substituents onto the quinoline core. For the successful application of the Suzuki coupling, a halogenated precursor of this compound would be necessary. The site-selectivity of Suzuki-Miyaura reactions on polyhalogenated heteroaromatics can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov The reaction is generally favored at more electron-deficient positions. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a means to introduce alkenyl substituents onto the quinoline ring. Similar to the Suzuki coupling, a halo-substituted quinoline derivative would be required as a starting material. The Heck reaction has been successfully applied to a variety of heterocyclic systems. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions for Quinoline Derivatization

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Haloquinoline + Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) |

| Heck | Haloquinoline + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Alkenyl) |

Derivatization of the Phenyl Substituent at Position 3

The phenyl group at the 3-position of the quinoline ring offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be performed on this phenyl ring to introduce a variety of functional groups.

The nitration of 3-phenylquinoline (B3031154) has been studied, demonstrating that electrophilic substitution on the phenyl ring is a viable strategy. acs.orggoogle.comacs.org Nitration of 3-phenylquinoline can lead to substitution on the phenyl ring, and further nitration can introduce a second nitro group. acs.org The position of substitution on the phenyl ring will be governed by the directing effects of the quinoline moiety and any existing substituents on the phenyl ring itself. Similarly, other electrophilic substitution reactions such as halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be employed to introduce diverse functionalities onto the 3-phenyl group, further expanding the chemical space of this class of compounds.

Synthetic Transformations Leading to Fused Heterocyclic Systems

The construction of fused heterocyclic systems from quinoline-2(1H)-thione derivatives is a significant area of research. The strategies employed often involve leveraging the nucleophilic character of the sulfur atom or activating other positions on the quinoline core to facilitate cyclization reactions. These transformations result in polycyclic structures with diverse chemical properties.

Formation of Triazole-Fused Quinoline Derivatives

The fusion of a triazole ring to the quinoline framework is a common strategy to create compounds with enhanced biological activity. While specific studies detailing the direct conversion of this compound into triazole-fused derivatives are not extensively documented in publicly available literature, the synthesis of analogous 4-methoxy-1H- nih.govmdpi.commdpi.comtriazolo[4,5-c]quinolines has been reported. nih.gov These syntheses highlight a general pathway where a quinoline precursor, often functionalized with groups amenable to cyclization (such as amino or azido (B1232118) groups), is used to construct the triazole ring.

Generally, the synthesis of such fused systems can be approached through several established methods:

From an ortho-diaminoquinoline precursor: This is a classic route where a quinoline substituted with adjacent amino groups is diazotized and cyclized to form the triazole ring.

Via 1,3-dipolar cycloaddition: An azido-functionalized quinoline can react with an alkyne (or vice versa) in a Huisgen cycloaddition to form the triazole ring.

From a hydrazino-quinoline derivative: Reaction of a quinoline bearing a hydrazine (B178648) group with a one-carbon synthon (like formic acid or a derivative) can lead to the formation of a fused triazolo[4,3-a]quinoline system.

The table below outlines the general classes of precursors and reagents used in the synthesis of triazolo-quinolines, based on established synthetic principles.

| Precursor Class | Reagent(s) | Fused System Formed |

| ortho-Azido-amino-quinoline | Nitrous Acid (HONO) | Triazolo[4,5-c]quinoline |

| ortho-Dihalo-quinoline | Sodium Azide, followed by reduction and diazotization | Triazolo[4,5-c]quinoline |

| 2-Hydrazino-quinoline | Carboxylic Acid / Acid Chloride | nih.govmdpi.comnih.govTriazolo[4,3-a]quinoline |

| 2-Chloro-3-amino-quinoline | Sodium Azide, then cyclization | Triazolo[4,5-b]quinoline |

This table represents generalized synthetic pathways for analogous compounds, as specific data for this compound was not available in the search results.

Other Heterocyclic Ring Annulations

Beyond triazoles, the quinoline-2(1H)-thione core is a substrate for the annulation of various other heterocyclic rings, such as thiazole, pyrazole (B372694), or pyrimidine. These reactions typically involve the reaction of the thione functionality and an adjacent group with a bifunctional reagent.

For instance, the reaction of a quinoline-2(1H)-thione with α-haloketones or α-haloesters is a well-established method for synthesizing fused thiazolo[3,2-a]quinolinium systems. The reaction proceeds via initial S-alkylation of the thione, followed by intramolecular cyclization and dehydration.

Another common strategy involves the reaction with hydrazine or its derivatives. The condensation of hydrazine with a 3-acyl-quinoline-2(1H)-thione derivative can lead to the formation of a fused pyrazole ring, resulting in a pyrazolo[3,4-b]quinoline system.

The following table summarizes potential annulation reactions based on the known reactivity of quinolinethiones and related heterocycles.

| Fused Heterocycle | Reagent(s) | Resulting System |

| Thiazole | α-Haloketone (e.g., phenacyl bromide) | Thiazolo[3,2-a]quinolinium |

| Pyrazole | Hydrazine hydrate (B1144303) (with a 3-formyl or 3-acyl precursor) | Pyrazolo[3,4-b]quinoline |

| Pyrimidine | Malononitrile, Base | Pyrido[2,3-d]pyrimidine (B1209978) |

| Thiophene | Diethyl bromomalonate, Base | Thieno[2,3-b]quinoline |

This table outlines plausible synthetic routes for other heterocyclic annulations based on the general reactivity of the quinoline-2(1H)-thione scaffold. Specific experimental details for this compound were not found in the provided search results.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action for 4 Methoxy 3 Phenylquinoline 2 1h Thione Derivatives

Principles of Structure-Activity Relationship (SAR) in Drug Discovery

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and drug discovery that explores the link between the chemical structure of a molecule and its resulting biological activity. pharmacologymentor.comwikipedia.org The core principle of SAR is that the biological activity of a compound is a direct function of its chemical structure, meaning that the specific arrangement of atoms and functional groups dictates how it interacts with biological systems like proteins, enzymes, or receptors. oncodesign-services.compatsnap.com Consequently, even minor alterations to a molecule's structure can lead to significant changes in its biological effects, including its potency, selectivity, and metabolic stability. oncodesign-services.com

The analysis of SAR allows medicinal chemists to identify the specific chemical groups, known as pharmacophores, that are responsible for a compound's therapeutic effects. pharmacologymentor.comwikipedia.org This process typically involves a systematic workflow:

Synthesis of Analogs : A series of compounds structurally related to a known active molecule (a "hit" or "lead") are synthesized. oncodesign-services.com

Biological Testing : The biological activity of each analog is measured using assays that test for interaction with a specific target, such as an enzyme or cell. oncodesign-services.com

Analysis and Modeling : By comparing the structures and activities of the analogs, researchers can deduce which molecular modifications enhance desired biological activity and which diminish it or cause unwanted side effects. pharmacologymentor.com

This iterative process of design, synthesis, and testing guides the optimization of lead compounds into viable drug candidates with improved efficacy and safety profiles. oncodesign-services.compatsnap.com A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to quantitatively correlate specific physicochemical properties of a compound with its biological activity, further refining the drug design process. pharmacologymentor.comwikipedia.org

Influence of Substituents on Molecular Target Interaction

The biological profile of the 4-methoxy-3-phenylquinoline-2(1H)-thione scaffold is highly dependent on the nature and position of its substituents. The three primary components—the 4-methoxy group, the 3-phenyl moiety, and the 2(1H)-thione functionality—each play a distinct and crucial role in modulating the compound's interaction with its molecular targets.

Role of the 4-Methoxy Group in Biological Profiles

The methoxy (B1213986) group at the 4-position of the quinoline (B57606) ring is a significant determinant of biological activity. Studies on related quinoline and quinolinone structures have consistently shown that methoxy substituents can enhance therapeutic potential, particularly in anticancer applications. researchgate.net For instance, in a series of quinolinone–cinnamic acid hybrids, a derivative featuring a 4-methoxy group demonstrated satisfying inhibitory activity against the lipoxygenase (LOX) enzyme. mdpi.com Similarly, research on 4-N-phenylaminoquinoline derivatives revealed that a para-substituted methoxy group conferred greater acetylcholinesterase (AChE) inhibitory potency compared to a hydroxyl group at the same position. nih.gov

The position of the methoxy group is critical. In studies of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to enhance antimigratory activity, a key factor in controlling metastatic cancers. researchgate.net However, the 4-position is also recognized as a potential site for metabolic activity. Lenvatinib, a 4-O-aryl quinoline derivative, has been shown to undergo conjugation with glutathione (GSH), involving the displacement of the group at the C4-position, which can impact the molecule's in vivo profile. researchgate.net

Table 1: Influence of Methoxy Group on Enzyme Inhibition An interactive data table showing examples of methoxy-substituted quinoline derivatives and their biological activity.

| Compound Class | Substitution | Target Enzyme | Observed Activity (IC50) |

|---|---|---|---|

| Quinolone-Cinnamic Acid Hybrid | 4-methoxy-cinnamic acid | Lipoxygenase (LOX) | 70.0 µM mdpi.com |

| 4-N-Phenylaminoquinoline | 4-methoxy on N-phenyl ring | Acetylcholinesterase (AChE) | More potent than hydroxyl analog nih.gov |

Impact of the 3-Phenyl Moiety and its Substituents

The phenyl ring at the 3-position serves as a critical scaffold for introducing further structural diversity, and its substituents profoundly influence molecular interactions. The 3-position is a common site for synthetic modification to explore SAR and optimize biological activity. nih.gov Research on related heterocyclic systems underscores the importance of this moiety. For example, studies on 3-phenylcoumarins, which share structural similarities, identified the functionalized 3-phenyl ring as a highly promising scaffold for developing potent monoamine oxidase B (MAO-B) inhibitors. frontiersin.org

The nature of the substituents on this phenyl ring is key. In a study of 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors, it was found that the presence of electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. nih.gov This indicates that the electronic properties of the 3-phenyl moiety can directly modulate the binding affinity and efficacy of the compound. The strategic modification of this phenyl group allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Significance of the 2(1H)-Thione Functionality

The replacement of the more common oxygen atom (in a quinolin-2(1H)-one) with a sulfur atom to form the 2(1H)-thione functionality introduces unique chemical and biological properties. Thione groups are known to be important in medicinal chemistry and can exist in tautomeric equilibrium with the corresponding thiol form, a property that can affect biological activity. researchgate.net

The thione group's ability to chelate metal ions is a significant aspect of its function. In a study of 1-hydroxypyridine-2(1H)-thiones, the thione and an adjacent oxygen atom acted as a potent zinc-binding group, leading to the effective inhibition of metallo-β-lactamase enzymes. nih.gov This suggests that the 2(1H)-thione functionality in the quinoline scaffold could similarly interact with metalloenzymes.

Direct evidence for the thione's importance comes from studies showing its contribution to antimicrobial and anticancer activity. A thiourea (B124793) derivative (containing a C=S bond) was found to be more active against E. coli than its corresponding urea (C=O) analog. sapub.org Furthermore, a specific quinoline-2-thione derivative, designated KA3D, demonstrated significant anticancer activity against ovarian cancer by impeding cell viability and inducing apoptosis, confirming the therapeutic potential of this functional group. nih.gov

Molecular Docking and In Silico Modeling for Target Identification

In silico techniques, particularly molecular docking, have become indispensable tools for predicting how this compound derivatives interact with biological targets. mdpi.com These computational methods are used to identify potential molecular targets, predict binding affinity, and analyze the specific interactions between a ligand (the drug candidate) and its receptor. patsnap.comnih.gov By simulating the binding process, researchers can gain insights into the ligand-receptor interactions at an atomic level, which helps optimize the design of new derivatives with improved therapeutic properties. nih.gov

Prediction of Binding Modes and Interaction Sites

Molecular docking studies have successfully predicted the binding modes for various quinoline and quinolinone derivatives, providing a rational basis for their observed biological activities. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the active site of the target protein. researchgate.net

For example, docking studies of quinolin-2-one derivatives in the active site of the EGFR tyrosine kinase domain showed well-conserved hydrogen bonding with key amino acid residues, and the calculated binding scores correlated well with experimentally measured anticancer potency. nih.gov In another study, docking of pyrimido[4,5-c]quinolin-1(2H)-ones into the colchicine binding site of tubulin revealed two distinct binding orientations, explaining how different substitution patterns on the molecule could affect its antimitotic activity. researchgate.net Docking of related 2H-thiopyrano[2,3-b]quinoline derivatives identified interactions with specific amino acids, including isoleucine, lysine, valine, and tryptophan, providing a detailed map of the binding site. nih.gov

Table 2: Predicted Binding Affinities from Molecular Docking Studies An interactive data table showing examples of quinoline derivatives and their predicted binding energies against specific protein targets.

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 Kcal/mol nih.gov | ILE, LYS, VAL, PHE, TRP, GLU nih.gov |

| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR Tyrosine Kinase (1M17) | -137.813 (MolDock Score for lead compound) nih.gov | Not specified nih.gov |

These in silico predictions are crucial for the rational design of new derivatives, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of potent and selective biological activity.

Binding Affinity Prediction and Energy Calculations

Computational methods are indispensable in modern drug discovery for predicting the interaction between a ligand and its biological target. Molecular docking and energy calculations for quinoline derivatives have provided significant insights into their binding modes and affinities.

Studies on related 4-hydroxy-1-methylquinolin-2(1H)-one analogs targeting topoisomerase IIβ have utilized molecular docking to elucidate binding interactions. These analyses, which calculate binding energies in kcal/mol, help predict the stability of the ligand-receptor complex rsc.org. For quinoline-based inhibitors of the Kinesin Spindle Protein (KSP), docking studies have identified key interactions within allosteric binding pockets researchgate.net. Computational models suggest that the quinoline core often serves as a scaffold, positioning functional groups to interact with specific amino acid residues. For a molecule like this compound, molecular modeling would predict that the quinoline ring engages in hydrophobic interactions, while the methoxy and phenyl groups could form hydrogen bonds or further hydrophobic contacts, depending on the topography of the target's active site. The thione group (C=S) offers a unique hydrogen bond acceptor capability that differs from the more common oxygen of quinolinones, potentially altering binding affinity and selectivity.

Elucidation of Molecular Mechanisms in Biological Systems (In Vitro Studies)

Enzyme Inhibition Profiles

Derivatives of the quinoline scaffold have been shown to inhibit a diverse range of enzymes critical to various pathological processes.

Human Carbonic Anhydrase I (hCA I): Quinoline-based compounds have been investigated as inhibitors of carbonic anhydrases, zinc-containing metalloenzymes involved in pH regulation and other physiological processes. A series of 3-(quinolin-4-ylamino)benzenesulfonamides demonstrated inhibitory activity against cytosolic isoforms hCA I and hCA II. For hCA I, the inhibition constants (Kᵢ) were in the micromolar range (0.966–9.091 μM) tandfonline.com. Another study on 4-anilinoquinazoline-based benzenesulfonamides, a related scaffold, reported more potent hCA I inhibition, with Kᵢ values as low as 60.9 nM tandfonline.com. These findings suggest that the quinoline core can be functionalized, typically with a sulfonamide group, to effectively target the zinc ion in the active site of carbonic anhydrases.

Protein Kinase A (PKA) and other kinases: The quinoline and quinazoline scaffolds are foundational to many protein kinase inhibitors mdpi.com. While specific data on PKA inhibition by this compound is limited, related 4-anilinoquin(az)oline analogues have been identified as inhibitors of other kinases like Protein Kinase Novel 3 (PKN3) nih.gov. For instance, a 6-chloro quinoline analogue showed an IC₅₀ of 70 nM against PKN3 nih.gov. The general mechanism involves the quinoline core acting as a hinge-binding motif, occupying the ATP-binding site of the kinase.

Kinesin Spindle Protein (KSP/Eg5): KSP is a motor protein essential for the formation of the bipolar mitotic spindle, making it a key target in cancer therapy nih.gov. Inhibition of KSP leads to mitotic arrest and subsequent cell death nih.gov. Recently, 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives were designed as KSP inhibitors, with some compounds showing potent inhibition and significant antiproliferative activity against MCF-7 breast cancer cells nih.gov.

| Compound | Target | Inhibitory Activity (IC₅₀) |

| Derivative 6d | KSP (Eg5) | 1.519 ± 0.4415 μM nih.gov |

| Derivative 6e | KSP (Eg5) | 0.2848 ± 0.070 μM nih.gov |

DNA Gyrase: Quinolones are a well-established class of antibacterial agents that function by inhibiting bacterial DNA gyrase (Topoisomerase II), an enzyme crucial for DNA replication nih.gov. This inhibition stabilizes the gyrase-DNA complex, leading to stalled replication forks and ultimately cell death nih.gov. Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, demonstrating potent antimicrobial activity nih.gov.

| Compound | Target | Inhibitory Activity (IC₅₀) | Antimicrobial Activity (MIC) |

| Derivative 14 | E. coli DNA Gyrase | 3.39 μM nih.gov | 0.66-3.98 µg/ml nih.gov |

| Ciprofloxacin (Reference) | E. coli DNA Gyrase | 1.98 μM nih.gov | 0.98-1.95 µg/ml nih.gov |

Receptor Binding Studies (e.g., 5-HT₂ Antagonism)

The quinoline structure is also present in compounds designed to interact with G-protein coupled receptors. In the context of serotonin receptors, various pyrrolo(iso)quinoline derivatives have been synthesized and evaluated as 5-HT₂C receptor agonists for potential use in treating obesity nih.gov. While specific antagonism at the 5-HT₂A or 5-HT₂C receptor by this compound derivatives is not extensively documented, the adaptability of the quinoline scaffold suggests that modifications could yield potent and selective ligands for these targets.

Modulation of Cellular Processes

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and transport. Their disruption is a validated anticancer strategy. A number of quinoline and quinazoline derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site nih.govnih.gov. A novel series of quinoline-based analogues of combretastatin A-4 showed potent antiproliferative effects, with the lead compound exhibiting an IC₅₀ of 0.010 to 0.042 µM against various cancer cell lines and inhibiting tubulin polymerization tandfonline.com. Another quinoline derivative, compound 4c, was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM nih.govrsc.org. The co-crystal structure of a potent quinazoline-4-tetrahydroquinoline analogue with tubulin confirmed its binding at the colchicine site, providing a structural basis for its mechanism nih.gov.

| Compound Class/Derivative | Target | Inhibitory Activity (IC₅₀) |

| Quinoline-based CA-4 Analogue (12c) | Tubulin Polymerization | Potent antiproliferative IC₅₀: 0.010–0.042 µM tandfonline.com |

| Quinoline Derivative 4c | Tubulin Polymerization | 17 ± 0.3 μM nih.govrsc.org |

| 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | A549 cell division | 5.9 μM rsc.org |

Apoptosis Stimulation: A common outcome of enzyme inhibition and disruption of cellular processes by quinoline derivatives is the induction of apoptosis, or programmed cell death. This has been observed across multiple mechanistic pathways. Inhibition of KSP leads to mitotic arrest, which triggers apoptosis nih.gov. Similarly, disruption of tubulin polymerization by quinoline analogues causes cell cycle arrest at the G2/M phase, culminating in apoptosis tandfonline.comresearchgate.net. Studies on specific quinoline derivatives have elucidated the molecular pathways involved. For example, the derivative PQ1 induces apoptosis in breast cancer cells by activating both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to the cleavage of caspase-3 researchgate.net. Another derivative, 6MN-4-AQ, was found to induce both apoptosis and autophagy in pancreatic cancer cells by suppressing the Akt/mTOR pathway and inducing ER stress nih.gov. This dual mechanism highlights the multifaceted impact of quinoline compounds on cancer cell survival pathways.

Antimicrobial Mechanisms

The primary antimicrobial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, which prevents DNA replication and repair, leading to bactericidal effects nih.gov. Beyond this well-established pathway, quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The mechanism for some of these compounds involves the inhibition of dihydrofolate reductase and the disruption of bacterial biofilm formation, indicating that the quinoline scaffold can be adapted to target various essential bacterial processes nih.gov.

Rational Design Principles for Optimizing Biological Activity of this compound Analogues

The rational design of new, more potent, and selective quinoline-based inhibitors relies on established medicinal chemistry principles and modern computational tools mdpi.combenthamscience.com. Key strategies include:

Scaffold Hopping and Modification: The core quinoline or quinazoline ring serves as a robust scaffold. Its biological activity can be fine-tuned by modifying substituents at various positions. For example, in designing kinase inhibitors, the core often interacts with the hinge region of the ATP-binding pocket, while peripheral substituents explore adjacent hydrophobic pockets to enhance potency and selectivity nih.gov.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD allows for the precise design of ligands. Docking simulations can predict how modifications to the this compound scaffold—such as altering the phenyl ring's substitution pattern or changing the methoxy group to a larger alkoxy group—would affect binding affinity and interactions with key residues rsc.orgnih.gov.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, guiding the design of new molecules that fit the model researchgate.net.

Blocking Metabolic Hotspots: Knowledge of drug metabolism can guide the introduction of groups, such as fluorine atoms or t-butyl groups, at positions susceptible to metabolic oxidation. This can improve the pharmacokinetic profile of the compound, leading to enhanced in vivo efficacy benthamscience.commanchester.ac.uk.

By integrating these principles, researchers can systematically optimize the this compound scaffold to develop novel derivatives with improved potency, selectivity, and drug-like properties for a wide range of therapeutic targets.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. For quinoline-based compounds, this process involves targeted modifications at various positions of the bicyclic core and its substituents.

Strategies for optimizing quinoline derivatives often begin with identifying a hit compound from screening campaigns. Subsequent optimization efforts focus on modifying key moieties. For instance, in the development of novel anti-chagas agents based on a quinoline scaffold, researchers synthesized a series of analogues to improve trypanocidal activity. Modifications included changes to substituents at the 2, 4, and 6-positions of the quinoline ring. This rational design led to the identification of compounds with significantly improved selectivity indexes against Trypanosoma cruzi. One notable derivative, ethyl 2-((4-benzyl-1,4-diazepan-1-yl)methyl)-6-chloro-4-phenylquinoline-3-carboxylate, demonstrated potent anti-parasitic activity and the ability to prevent tissue inflammation in vivo, highlighting a successful lead optimization campaign. nih.gov

Similarly, structure-based optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines (a related quinolinone scaffold) as bacterial topoisomerase inhibitors resulted in a promising antibacterial drug candidate. sophion.com This demonstrates that systematic structural modifications are a valid strategy for enhancing the therapeutic potential of quinoline-based compounds.

For the this compound scaffold, optimization would typically explore:

Modification of the 3-phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions to probe for additional binding interactions. Studies on other quinoline derivatives have shown that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving antitumor activity. nih.gov

Alteration of the 4-methoxy group: Replacing the methoxy group with other alkyl ethers, hydroxyl, or amino groups to evaluate its role in binding and solubility. In studies of 3-phenylcoumarins, the presence and position of a methoxy group on the core scaffold were critical for activity. frontiersin.org

Substitution on the quinoline core: Adding substituents to the benzo- part of the quinoline ring system (positions 5, 6, 7, and 8) can significantly influence potency and pharmacokinetic properties. SAR studies of 4-hydroxy-3-nitroquinolin-2(1H)-ones showed that substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitution at the 8-position leads to a sharp reduction in activity. nih.gov

The following table illustrates hypothetical optimization strategies based on findings from related quinoline derivatives and their impact on biological activity.

| Compound Series | Modification | Observed/Expected SAR Trend | Reference Analogy |

| A | Substituents on the 3-phenyl ring | Electron-withdrawing groups (e.g., -Cl, -CF3) may enhance activity. | nih.gov |

| B | Replacement of 4-methoxy group | Substitution with larger alkoxy groups or hydrogen bonding groups could alter potency and solubility. | frontiersin.org |

| C | Substituents on the quinoline core | Halogenation at positions 6 or 7 could improve activity, while substitution at position 8 may be detrimental. | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Concepts

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with similar biological activity but improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For the this compound scaffold, a classic bioisosteric replacement would be the substitution of the thione sulfur atom (C=S) with an oxygen atom (C=O) to yield the corresponding quinolin-2(1H)-one. This change can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Research on related heterocyclic systems, such as thieno[3,2-d]pyrimidines, has involved the conversion of a carbonyl group to a thione to explore changes in biological activity. mdpi.com

Scaffold hopping is a more drastic approach where the central core or scaffold of the molecule is replaced with a chemically different but functionally equivalent scaffold. This can lead to the discovery of entirely new classes of compounds. For a quinoline-based structure, scaffold hopping could involve replacing the quinoline ring with other bicyclic heteroaromatic systems like quinazoline, quinoxaline, or thienopyrimidine. mdpi.comresearchgate.net

A successful example of scaffold hopping involved redesigning quinazoline-based urea derivatives as potent VEGFR-2 inhibitors. nih.gov Another study utilized a scaffold-hopping strategy starting from a known drug candidate, telacebec (which has an imidazo[1,2-a]pyridine-3-carboxamide scaffold), to develop novel 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis. nih.gov These new quinoline-based compounds demonstrated potent activity against multidrug-resistant strains. nih.gov

The table below provides examples of potential scaffold hops and bioisosteric replacements for the this compound scaffold.

| Original Scaffold/Fragment | Replacement Strategy | New Scaffold/Fragment | Rationale/Potential Advantage | Reference Analogy |

| Quinoline-2(1H)-thione | Bioisosteric Replacement | Quinolin-2(1H)-one | Altered H-bonding, improved metabolic stability. | mdpi.com |

| Quinoline Core | Scaffold Hop | Quinazoline Core | Explore different vector orientations of substituents, novel IP space. | nih.govnih.gov |

| Quinoline Core | Scaffold Hop | Quinoxaline Core | Altered electronics and solubility, potential for new binding interactions. | researchgate.net |

| Phenyl Group | Bioisosteric Replacement | Thiophene or Pyridine (B92270) | Modify steric and electronic properties, introduce H-bonding potential. | mdpi.com |

Computational Drug Design Workflow

Computational methods are integral to modern drug discovery, enabling the rational design and prioritization of compounds for synthesis and testing. An in-silico workflow for designing novel this compound derivatives would typically involve a multi-step process.

Target Identification and Binding Site Analysis: The first step is to identify the biological target. If the crystal structure of the target protein is known, its binding site can be analyzed to understand the key amino acid residues involved in ligand recognition.

Molecular Docking: The parent compound, this compound, would be docked into the active site of the target protein. This simulation predicts the preferred binding pose and orientation of the compound, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This initial docking study helps to rationalize the observed activity and guides further modifications. Computational studies on quinazoline derivatives have used molecular docking to clarify binding modes within target enzymes like VEGFR-2. nih.gov

In Silico Library Design and Virtual Screening: Based on the docking pose, a virtual library of derivatives is created by systematically modifying the parent structure. This can involve adding different substituents to the phenyl ring and quinoline core or performing bioisosteric replacements. This library is then screened computationally (virtual screening) by docking each compound into the target's active site. The compounds are ranked based on their predicted binding affinity (docking score).

ADME/Toxicity Prediction: Before committing to synthesis, the most promising candidates from virtual screening are evaluated using computational models that predict their ADME (absorption, distribution, metabolism, excretion) and toxicity profiles. This helps to filter out compounds that are likely to have poor pharmacokinetic properties or potential toxicity issues. In-silico evaluation of quinoline derivatives has been used to assess "drug-like" properties. researchgate.net

Prioritization for Synthesis: The final step involves selecting a manageable number of high-ranking compounds that have good predicted binding affinity and favorable ADME properties for chemical synthesis and subsequent biological evaluation. This integrated computational approach streamlines the drug design process, reduces costs, and increases the probability of discovering potent and effective drug candidates.

Future Research Directions and Translational Perspectives for 4 Methoxy 3 Phenylquinoline 2 1h Thione

Development of Advanced and Sustainable Synthetic Methodologies

Traditional synthetic routes for quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant environmental concerns. frontiersin.org The future of synthesizing 4-Methoxy-3-phenylquinoline-2(1H)-thione and its analogs lies in the adoption of advanced and sustainable "green chemistry" principles.

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of quinoline derivatives. nih.gov The application of microwave irradiation to the key cyclization and thionation steps in the synthesis of this compound could lead to a more efficient and environmentally benign process.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net Developing a flow chemistry process for the synthesis of this compound would not only be more sustainable but also facilitate its large-scale production for further studies and potential commercialization.

Green Solvents and Catalysts: The exploration of biodegradable solvents such as water, ethanol, or ionic liquids, coupled with the use of reusable and non-toxic catalysts, is a critical area of future research. frontiersin.org Identifying suitable green solvent systems and catalysts for the synthesis of this compound will be a significant step towards a truly sustainable synthetic protocol.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free reactions. |

| Flow Chemistry | Enhanced safety, scalability, automation, and process control. |

| Green Solvents and Catalysts | Reduced environmental impact, use of renewable resources, catalyst recyclability. |

Exploration of Novel Derivatization and Scaffold Hybridization Strategies

The core structure of this compound provides multiple sites for chemical modification, opening avenues for the creation of novel derivatives with potentially enhanced biological activities.

Derivatization: Strategic derivatization at various positions of the quinoline ring, the phenyl group, or the methoxy (B1213986) and thione functionalities could lead to a library of new compounds. For instance, substitution on the phenyl ring can modulate lipophilicity and electronic properties, which are crucial for pharmacokinetic and pharmacodynamic profiles. The thione group can be a handle for further reactions to introduce diverse functionalities. ekb.eg

Scaffold Hybridization: A promising strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or multi-target activity. nih.gov The this compound scaffold could be hybridized with other known bioactive moieties such as pyrazoles, imidazoles, or triazoles. This approach has the potential to yield novel compounds with unique pharmacological profiles, targeting multiple pathways involved in complex diseases.

| Hybridization Partner | Potential Therapeutic Area |

| Pyrazole (B372694) | Anticancer, Anti-inflammatory |

| Imidazole | Antifungal, Anticancer |

| Triazole | Antifungal, Antiviral |

Application of Advanced Computational Techniques for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.govnih.gov These models can guide the design of new analogs with improved potency and selectivity.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to specific biological targets. researchgate.net By understanding these interactions at a molecular level, researchers can rationally design modifications to enhance binding and, consequently, biological activity.

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules based on the pharmacophoric features of this compound and the structural information of its biological targets. This approach can lead to the discovery of novel chemical entities with desired therapeutic properties.

Discovery of Undiscovered Molecular Targets and Biological Pathways